1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is a boronic ester derivative containing a phenyl-ethanol moiety linked to a pinacol boronate group. This compound is a key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to construct carbon-carbon bonds in pharmaceuticals, OLED materials, and bioactive molecules . For instance, sodium borohydride (NaBH₄) is commonly employed to reduce ketones or aldehydes to alcohols, as seen in related syntheses .
The compound’s applications span medicinal chemistry and materials science. For example, boronate esters with ethanol substituents are utilized in tumor-targeted therapies, where they act as stimuli-responsive prodrugs in the presence of reactive oxygen species (ROS) overexpressed in cancer cells .
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-10,16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJVUQXMTOMREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in targeting cancer cells.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes. The molecular targets and pathways involved include enzyme active sites and cellular receptors.
Comparison with Similar Compounds
Functional Group Effects on Reactivity and Stability
- Alcohol vs. Ketone: Ethanol derivatives (e.g., the target compound) exhibit higher polarity and hydrogen-bonding capacity compared to ketones (e.g., 1-(4-...phenyl)ethanone), influencing solubility in polar solvents like methanol or water. However, ketones are more stable toward oxidation .
- Methanol vs. Ethanol: Methanol analogs ([4-...phenyl]methanol) show higher crystallinity (m.p. 48–50°C) due to reduced steric hindrance, whereas ethanol derivatives may form oils unless purified via techniques like preparative thin-layer chromatography (PTLC) .
Biological Activity
The compound 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is a boronate ester that has garnered attention in medicinal chemistry due to its potential biological activities. Boron-containing compounds are known for their diverse roles in drug development, particularly in targeting various biological pathways. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C12H16BClO2. The structure features a boronate group that enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H16BClO2 |
| Molecular Weight | 240.12 g/mol |
| CAS Number | 195062-61-4 |
| Appearance | White to pale brown solid |
| Solubility | Soluble in methanol |
Anticancer Properties
Recent studies have indicated that boron-containing compounds can exhibit significant anticancer activity. For instance, derivatives of boronic acids have been shown to inhibit the growth of various cancer cell lines. The compound in focus has demonstrated selective cytotoxicity against certain cancer types while sparing normal cells.
Case Study:
A study investigated the effects of a related boronate ester on breast cancer cell lines (MDA-MB-231). The compound exhibited an IC50 value of approximately 0.126 μM against these cells while showing minimal toxicity towards non-cancerous MCF10A cells. This selectivity suggests potential for therapeutic applications in oncology .
Glycosidase Inhibition
Another area of interest is the inhibition of glycosidases, which are enzymes involved in carbohydrate metabolism. Boronate esters have been identified as effective inhibitors of these enzymes due to their ability to form stable complexes with the active site.
Experimental Results:
In vitro assays showed that compounds similar to this compound inhibited maltase and sucrase with IC50 values ranging from 15.6 μM to 36.2 μM. These results indicate potential applications in managing diabetes by regulating carbohydrate digestion .
The mechanism through which this compound exerts its biological effects primarily involves the formation of covalent bonds with target proteins or enzymes. The boronate group can interact with hydroxyl groups in biomolecules, leading to enzyme inhibition or modulation of signaling pathways.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that the compound exhibits favorable oral bioavailability and a moderate clearance rate from systemic circulation.
| Parameter | Value |
|---|---|
| Oral Bioavailability | 31.8% |
| Clearance Rate | 82.7 mL/h/kg |
Preparation Methods
Formation of the Boronic Ester
- Reaction Components : Phenylboronic acid and pinacol are used to form the boronic ester group.
- Reaction Conditions : The reaction is typically carried out in the presence of a dehydrating agent such as toluene.
Attachment to the Phenyl Ring
- Coupling Reaction : The resulting boronic ester is then coupled with a halogenated phenyl compound using a palladium-catalyzed Suzuki-Miyaura reaction.
- Catalyst and Solvents : Palladium catalysts like PdCl₂(dppf) are used in solvents such as toluene or 1,4-dioxane.
Introduction of the Ethanol Group
- Reduction of Ketone to Alcohol : Sodium borohydride (NaBH₄) in methanol is commonly used to reduce the intermediate ketone to ethanol.
- Temperature Sensitivity : Yields are temperature-sensitive, with optimal conditions typically between 0–20°C.
Industrial Production Methods
Industrial production follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Synthetic Route Comparison
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Borylation | Phenylboronic acid, Pinacol | Toluene, Dehydrating conditions | High |
| Suzuki-Miyaura Coupling | Halogenated phenyl compound, Pd catalyst | Toluene or 1,4-dioxane, 100°C | ~75% |
| Reduction | NaBH₄, Methanol | 0–20°C | 48% |
Key Considerations
- Inert Atmosphere : Use inert atmospheres to prevent boronic ester hydrolysis.
- Ligand-Catalyst Pairing : Optimize ligand-catalyst pairings for regioselectivity.
- Solvent Selection : Choose solvents that enhance reaction efficiency and product stability.
Q & A
Q. How to address contradictions in reported melting points or purity data?
- Methodological Answer :
- Recrystallization : Purify via slow cooling in ethanol/water mixtures to obtain consistent melting points .
- HPLC Analysis : Use C18 columns (ACN/water mobile phase) to assess purity (>98%) and identify impurities .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
